Cas no 29548-30-9 (farnesyl acetate)
farnesyl acetate Chemical and Physical Properties
Names and Identifiers
-
- farnesyl acetate
- Farnesylacetatemixtureofisomers
- 3,7,11-trimethyldodeca-2,6,10-trienyl acetate
- Farnesyl Acetate (mixture of isomers)
- FARNESYL ACETATE, cis-trans-(AS)
- 1-acetoxy-3,7,11-trimethyl-dodeca-2,6,10-triene
- 3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol Acetate
- ACETIC ACID FARNESYL ESTER
- ACETIC ACID FARNESYLACETATE
- acetic acid-(3,7,11-trimethyl-dodeca-2,6,10-trienyl ester)
- Essigsaeure-(3,7,11-trimethyl-dodeca-2,6,10-trienylester)
- farnesol acetate
- Farnesy
- FARNESYL ACETATE,CIS-TRANS
- FARNESYLACETAT
- 3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol Acetate (mixture of isomers)
- [(E,E)-3,7,11-Trimethyl-2,6,10-dodecatriene-1-yl]ester of acetic acid
- farneoylacetate
- (cis,trans)-Farnesyl acetate
- NSC-132958
- (E,E)-farnesyl acetate
- 2-trans-6-trans-Farnesyl acetate
- Farnesyl acetate, (2E,6E)-
- NCGC00256905-01
- CHEBI:186251
- NCGC00356962-01
- AKOS025295075
- trans2,trans6-Farnesyl acetate
- Tox21_302688
- (E)-Farnesyl acetate
- CHEMBL3184169
- DTXCID0027222
- trans-2-trans-6-Farnesyl acetate
- AS-69473
- trans,trans-Farnesyl acetate
- HY-128430
- [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate
- E,E-Farnesyl Acetate
- CS-0099265
- 3,7,11-Trimethyl-2,6,10-dodecatrienyl acetate
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl acetate
- All-trans-Farnesyl acetate
- ((2E,6E)-3,7,11-TRIMETHYLDODECA-2,6,10-TRIENYL) ACETATE
- J-500791
- (2E,6E)-Farnesyl acetate
- trans,trans-Farnesyl acetate, 95%
- Tox21_303761
- LMFA07010230
- MFCD00036516
- NSC132958
- FEMA NO. 4213, (2E,6E)-
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl acetate
- InChI=1/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12
- Y7R
- AKOS037646546
- Farnesyl acetate, (E,E)-
- DTXCID3027110
- UNII-D5ZJ1FOC2I
- D5ZJ1FOC2I
- 3,11-Trimethyl-2,6,10-dodecatrienyl acetate
- trans, trans-Farnesyl acetate
- DTXSID5047110
- (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl acetate
- Q27276136
- NS00114121
- 2,6,10-dodecatrien-1-ol, 3,7,11-trimethyl-, acetate, (2E,6E)-
- 4128-17-0
- 2,6,10-DODECATRIEN-1-OL, 3,7,11-TRIMETHYL-, 1-ACETATE, (2E,6E)-
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol acetate
- 3,7,11-trimethyldodeca-2,6,10-trien-1-yl acetate
- DTXSID2047222
- 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate
- s6150
- CAS-29548-30-9
- 29548-30-9
- CAS-4128-17-0
- 2,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate
- 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate, (E,E)-
- 40266-29-3
- D90665
- Farnesylacetate
-
- MDL: MFCD00036516
- Inchi: 1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
- InChI Key: ZGIGZINMAOQWLX-NCZFFCEISA-N
- SMILES: O(C(C)=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C
- BRN: 1784823
Computed Properties
- Exact Mass: 264.20900
- Monoisotopic Mass: 264.209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 2
- Surface Charge: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.91 g/mL at 20 °C(lit.)
- Boiling Point: 115-125 ºC
- Flash Point: Fahrenheit: 203 ° f
Celsius: 95 ° c - Refractive Index: n20/D 1.477
- PSA: 26.30000
- LogP: 4.96870
- Solubility: Not determined
- FEMA: 4213 | 3,7,11-TRIMETHYLDODECA-2,6,10-TRIENYL ACETATE
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
farnesyl acetate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- TSCA:Yes
- Storage Condition:4° CStore…,-4℃Store…Better
farnesyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S6150-25ul |
Farnesyl Acetate (mixture of isomers) |
29548-30-9 | 99% | 25ul |
¥795.28 | 2023-09-15 | |
| Chemenu | CM342433-5g |
Farnesyl acetate |
29548-30-9 | 95%+ | 5g |
$58 | 2023-02-02 | |
| Chemenu | CM342433-25g |
Farnesyl acetate |
29548-30-9 | 95%+ | 25g |
$158 | 2023-02-02 | |
| Chemenu | CM342433-100g |
Farnesyl acetate |
29548-30-9 | 95%+ | 100g |
$543 | 2023-02-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0347-25ml |
farnesyl acetate |
29548-30-9 | 95.0%(GC),mixture of isomers | 25ml |
¥595.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0347-5ml |
farnesyl acetate |
29548-30-9 | 95.0%(GC),mixture of isomers | 5ml |
¥200.0 | 2022-05-30 | |
| MedChemExpress | HY-128430-1g |
Farnesyl acetate |
29548-30-9 | 1g |
¥350 | 2022-08-31 | ||
| abcr | AB126275-25 g |
Farnesyl acetate, mixture of isomers; 96% |
29548-30-9 | 25g |
€76.90 | 2022-06-12 | ||
| abcr | AB126275-100 g |
Farnesyl acetate, mixture of isomers; 96% |
29548-30-9 | 100g |
€167.00 | 2022-06-12 | ||
| ChemScence | CS-0099265-1g |
Farnesyl acetate |
29548-30-9 | 1g |
$50.0 | 2022-04-27 |
farnesyl acetate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids
- Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on farnesyl acetate
Farnesyl Acetate: A Comprehensive Overview
Farnesyl acetate, also known by its CAS number 29548-30-9, is a naturally occurring compound that has garnered significant attention in various industries due to its unique properties and applications. This compound is a type of sesquiterpene ester, derived from farnesol and acetic acid. Its chemical structure consists of a long carbon chain with a characteristic cyclic monoterpene backbone, making it highly aromatic and volatile. Farnesyl acetate is commonly found in essential oils extracted from plants such as Citrus sinensis (sweet orange), Cananga odorata (ylang-ylang), and Cinnamomum zeylanicum (cinnamon). These natural sources contribute to its widespread use in the fragrance and flavor industries.
The production of farnesyl acetate can be achieved through both natural extraction methods and synthetic processes. Natural extraction typically involves steam distillation or solvent extraction of plant materials rich in this compound. Synthetic methods, on the other hand, often utilize biotechnological approaches such as microbial fermentation or enzymatic synthesis. Recent advancements in biotechnology have enabled the production of farnesyl acetate at a larger scale, making it more accessible for industrial applications.
One of the most prominent uses of farnesyl acetate is in the fragrance industry. Its pleasant floral and citrusy aroma makes it a popular ingredient in perfumes, colognes, and personal care products. In addition to its olfactory properties, farnesyl acetate also exhibits antimicrobial activity, which has led to its incorporation into household cleaning products and preservatives. This dual functionality underscores its versatility as a multi-purpose compound.
Recent studies have explored the potential of farnesyl acetate in the food industry as a natural flavor enhancer. Researchers have found that it can impart a subtle sweetness and complexity to food products without leaving an artificial aftertaste. This discovery has opened new avenues for its application in beverages, confectioneries, and processed foods. Furthermore, ongoing research into its pharmacological properties suggests that farnesyl acetate may possess anti-inflammatory and antioxidant effects, which could pave the way for its use in pharmaceuticals and nutraceuticals.
The global market for farnesyl acetate has seen steady growth over the past decade, driven by increasing demand from the fragrance and flavor sectors. According to a 2023 market analysis report by Grand View Research, the global market for natural flavors is expected to grow at a compound annual growth rate (CAGR) of 6.5% from 2023 to 2030. This growth trajectory highlights the importance of farnesyl acetate as a key component in these industries.
In terms of environmental impact, farnesyl acetate is considered an eco-friendly alternative to synthetic fragrances due to its natural origin and biodegradability. Its use in sustainable products aligns with the growing consumer preference for environmentally responsible choices. However, challenges remain in ensuring the ethical sourcing of raw materials and minimizing waste during production processes.
Looking ahead, advancements in nanotechnology and green chemistry are expected to further enhance the production efficiency and sustainability of farnesyl acetate. For instance, researchers are exploring the use of nanocatalysts to optimize enzymatic synthesis processes, reducing energy consumption and improving yield rates. Such innovations will play a crucial role in meeting the increasing demand for this compound while maintaining ecological balance.
In conclusion, farnesyl acetate (CAS No. 29548-30-9) stands out as a multifaceted compound with applications spanning across fragrance creation, food flavoring, personal care products, and beyond. Its natural origins, coupled with recent scientific breakthroughs, position it as a key player in both traditional and emerging markets. As research continues to uncover new potentials for this compound, its role in shaping industries will undoubtedly expand further.
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